molecular formula C6H6ClFN2 B1428025 4-Chloro-5-fluoro-2,6-dimethylpyrimidine CAS No. 1240622-52-9

4-Chloro-5-fluoro-2,6-dimethylpyrimidine

Cat. No. B1428025
CAS RN: 1240622-52-9
M. Wt: 160.58 g/mol
InChI Key: FHODBPHCANOZIG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a chlorine atom, at the 5th position by a fluorine atom, and at the 2nd and 6th positions by methyl groups .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2,6-dimethylpyrimidine has a molecular weight of 160.58 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis of Anilinopyrimidines

“4-Chloro-5-fluoro-2,6-dimethylpyrimidine” can be used in the synthesis of 2-anilinopyrimidines, which are obtained through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. These compounds have significant potential in various fields due to their structural properties .

Material Safety and Handling

As a chemical compound, it is essential to understand its material safety and handling procedures. Detailed information such as MSDS (Material Safety Data Sheet) can be found for “4-Chloro-5-fluoro-2,6-dimethylpyrimidine,” which is crucial for its application in any scientific research setting .

Cancer Treatment Research

Fluorinated pyrimidines have been extensively studied for their applications in cancer treatment. While “4-Chloro-5-fluoro-2,6-dimethylpyrimidine” itself may not be directly used for this purpose, its structural analogs like 5-Fluorouracil are widely used to treat cancer patients. Research into fluorinated pyrimidines continues to contribute to more precise cancer therapies .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing research topic, especially in industries like crop protection where over 50% of pesticides launched in recent decades have been fluorinated. “4-Chloro-5-fluoro-2,6-dimethylpyrimidine” could potentially contribute to this field due to its fluorinated nature .

Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives are known for their biological activity and medicinal applications. Research into molecules like “6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]” showcases the ongoing interest in pyrimidine derivatives for potential medicinal uses .

properties

IUPAC Name

4-chloro-5-fluoro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODBPHCANOZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2,6-dimethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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